(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure with a 2-propan-2-ylpiperidine-1-carbonyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidin-2-one core is replaced by a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The carbonyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- (5R)-5-(2-ethylpiperidine-1-carbonyl)pyrrolidin-2-one
- (5R)-5-(2-propan-2-ylpyrrolidine-1-carbonyl)pyrrolidin-2-one
Uniqueness
(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its steric and electronic properties. This can affect its binding affinity and specificity for molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)11-5-3-4-8-15(11)13(17)10-6-7-12(16)14-10/h9-11H,3-8H2,1-2H3,(H,14,16)/t10-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZKWVSZONNLF-NFJWQWPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1C(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCCCN1C(=O)[C@H]2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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